2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile
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Overview
Description
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an acetonitrile group. This compound is notable for its unique structural features and the presence of the trifluoromethyl group, which imparts significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the reaction of cyclopropyl derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form stable interactions with these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]acetonitrile
- 2-(Trifluoromethyl)cyclopropylamine
- 2-(Trifluoromethyl)cyclopropylmethanol
Uniqueness: 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N/c7-6(8,9)5-3-4(5)1-2-10/h4-5H,1,3H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCNVFVUTFEFAH-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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